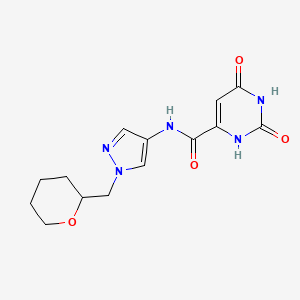![molecular formula C26H26N2S B2575310 3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-58-9](/img/structure/B2575310.png)
3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a fascinating compound in the realm of organic chemistry It belongs to the class of heterocyclic compounds, which are characterized by having atoms of at least two different elements as members of their rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process. The starting materials include cyclopentadiene and nitrile derivatives, which undergo a series of reactions, including condensation and substitution, to form the final product. Specific reaction conditions such as temperature, pressure, and the use of catalysts play crucial roles in the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing these synthetic routes for efficiency and cost-effectiveness. This includes scaling up the reactions, ensuring the availability of high-purity starting materials, and employing robust purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions such as:
Oxidation: : Oxidizing agents can transform it into more reactive intermediates.
Reduction: : Reduction processes can be utilized to modify its functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions Used
The common reagents include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogens for substitution reactions. Typical conditions involve controlled temperatures and solvents like dichloromethane or ethanol to facilitate these reactions.
Major Products Formed from These Reactions
Depending on the reaction pathway, the major products can include modified derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions, each with potentially unique properties and applications.
Applications De Recherche Scientifique
3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for pharmacological properties, possibly acting as an inhibitor or activator of specific enzymes or receptors.
Industry: : Potentially used in the development of new materials with unique chemical and physical properties.
Mécanisme D'action
The exact mechanism of action of 3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile depends on its specific application:
Molecular Targets: : It can interact with specific proteins or nucleic acids, influencing their function.
Pathways Involved: : It may modulate biochemical pathways by binding to active sites or altering the structural conformation of target molecules, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(benzylthio)-1-phenyl-5,6,7,8-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
3-(benzylsulfanyl)-1-[4-methylphenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Highlighting Uniqueness
What sets 3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile apart is the tert-butyl group at the para position of the phenyl ring. This structural modification can significantly impact its chemical reactivity and interaction with biological targets, making it a compound of high interest for further study and application.
There you have it! A thorough exploration of the fascinating world of this compound. Intriguing, huh?
Propriétés
IUPAC Name |
3-benzylsulfanyl-1-(4-tert-butylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2S/c1-26(2,3)20-14-12-19(13-15-20)24-22-11-7-10-21(22)23(16-27)25(28-24)29-17-18-8-5-4-6-9-18/h4-6,8-9,12-15H,7,10-11,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGCWSMEUDMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(C3=C2CCC3)C#N)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)


![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)
![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)


![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)


